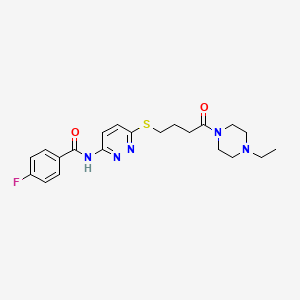![molecular formula C25H20F3N3O2 B2969113 N-(2-furylmethyl)-4-[3-[3-(trifluoromethyl)phenyl]-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]benzenecarboxamide CAS No. 866018-77-1](/img/structure/B2969113.png)
N-(2-furylmethyl)-4-[3-[3-(trifluoromethyl)phenyl]-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]benzenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups, including a furylmethyl group, a trifluoromethyl group, a pyrazole ring, and a benzenecarboxamide group. These groups could potentially confer interesting chemical and physical properties to the compound .
Molecular Structure Analysis
The compound’s structure is likely to be largely planar due to the presence of the aromatic rings. The trifluoromethyl group could introduce some steric hindrance and electronic effects, potentially influencing the compound’s reactivity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, we can infer that it might undergo reactions typical of the functional groups it contains. For example, the furyl group might undergo electrophilic aromatic substitution, and the carboxamide group could participate in hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For instance, the presence of the trifluoromethyl group could make the compound more lipophilic, potentially influencing its solubility in various solvents .Applications De Recherche Scientifique
Synthesis and Biological Activity
Compounds containing furyl and pyrazole moieties, similar to the mentioned chemical structure, have been extensively studied for their synthesis methods and potential biological activities. For instance, the synthesis and antimicrobial evaluation of novel bis-α,β-unsaturated ketones and pyrazoline derivatives involving furyl groups have been reported (Altalbawy, 2013). These compounds were synthesized through reactions involving different aromatic aldehydes and subsequently tested for their antimicrobial properties, showcasing the importance of structural modifications in enhancing biological activities.
Heterocyclic Chemistry and Medicinal Applications
The cyclometalation of poly(pyrazolylmethyl)benzenes, including furyl-substituted derivatives, has been explored to produce complexes with potential applications in medicinal chemistry and as catalysts in organic synthesis (Hartshorn & Steel, 1998). The structural versatility of these compounds allows for the development of novel therapeutic agents and materials with unique properties.
Antimicrobial and Anticonvulsant Activities
The synthesis of linked heterocyclics containing pyrazole-pyrimidine-thiazolidin-4-one structures, with components resembling the target molecule, has demonstrated significant antimicrobial activity (Reddy et al., 2010). This highlights the compound's potential utility in developing new antimicrobial agents. Furthermore, specific furyl-pyrazoline derivatives have shown promising anticonvulsant activities, suggesting potential applications in the treatment of neurological disorders (Ozdemir et al., 2007).
Molecular Docking and Theoretical Studies
Theoretical studies, including molecular docking and density functional theory (DFT) calculations, on sulfonamide derivatives with structures analogous to the target molecule, have been conducted to understand their interaction with biological targets. These studies provide insights into the design of more effective compounds with specific biological activities (Fahim & Shalaby, 2019).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-4-[3-[3-(trifluoromethyl)phenyl]-5,6-dihydro-4H-cyclopenta[c]pyrazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20F3N3O2/c26-25(27,28)18-5-1-4-17(14-18)23-21-7-2-8-22(21)30-31(23)19-11-9-16(10-12-19)24(32)29-15-20-6-3-13-33-20/h1,3-6,9-14H,2,7-8,15H2,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCPMKBDMNTXGSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(N(N=C2C1)C3=CC=C(C=C3)C(=O)NCC4=CC=CO4)C5=CC(=CC=C5)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

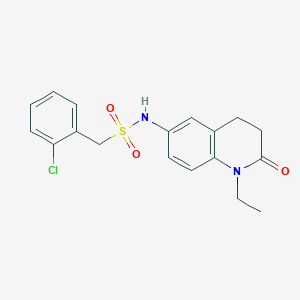
![N-(benzo[b]thiophen-5-yl)-2-(p-tolylthio)acetamide](/img/structure/B2969034.png)
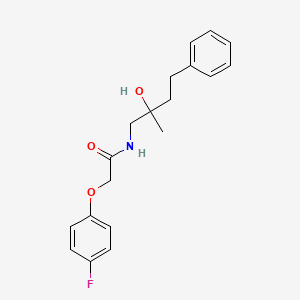

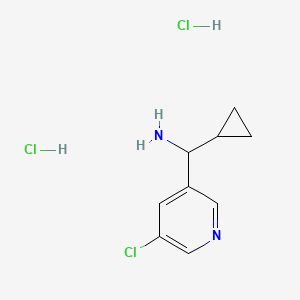

![N-[3-(hydrazinocarbonyl)phenyl]benzamide](/img/structure/B2969043.png)
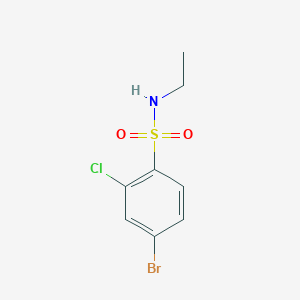
![4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one](/img/structure/B2969046.png)
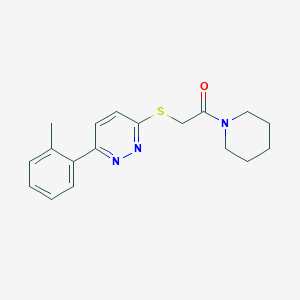
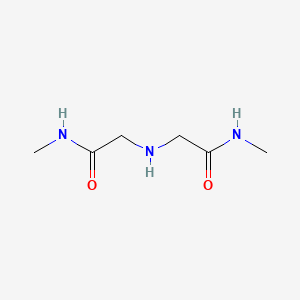
![8-(sec-butyl)-3-butyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2969051.png)

